molecular formula C20H19NO2 B5918700 N-(1-benzyl-2-phenylethyl)-2-furamide

N-(1-benzyl-2-phenylethyl)-2-furamide

Cat. No.: B5918700
M. Wt: 305.4 g/mol
InChI Key: ZNXNQJYVABPDMY-UHFFFAOYSA-N
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Description

N-(1-Benzyl-2-phenylethyl)-2-furamide is a synthetic organic compound characterized by a furan-2-carboxamide backbone substituted with a benzyl-phenylethyl group. The structure comprises a benzyl group (C₆H₅CH₂) attached to a phenylethyl chain, which is further linked to the nitrogen of the 2-furamide moiety.

Properties

IUPAC Name

N-(1,3-diphenylpropan-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-20(19-12-7-13-23-19)21-18(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13,18H,14-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXNQJYVABPDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

N-(1-Benzyl-4-piperidinyl)-N-phenyl-2-furamide (Furanylfentanyl)

  • Structure : Features a benzyl-piperidinyl group instead of benzyl-phenylethyl, with an additional phenyl substituent on the nitrogen.
  • Activity : A potent opioid agonist linked to overdose deaths due to high affinity for μ-opioid receptors .
  • Key Difference : The piperidinyl group enhances receptor binding compared to the phenylethyl chain in the target compound, which lacks opioid activity data but shares a similar furamide core.

NMDPEF (QR2 Inhibitor)

  • Structure : Contains a melatonin-related dipyridopyrrolizinyl group instead of benzyl-phenylethyl.
  • Activity: Inhibits quinone oxidoreductase 2 (QR2), preventing oxidative stress and paraquat-induced toxicity in vitro and in vivo .
  • Key Difference : The heterocyclic substituent in NMDPEF enhances enzyme interaction, whereas the benzyl-phenylethyl group in the target compound may prioritize lipophilicity over specific enzyme targeting.

N-Benzoylphenyl-5-methyl-2-furamide Derivatives

  • Structure : Substituted with benzoylphenyl and methyl groups at positions 4, 3, or 2 on the benzene ring.
  • Activity : Demonstrated anti-hyperlipidemic effects by modulating cholesterol and triglyceride levels in Triton WR-1339-induced hyperlipidemia models .
  • Key Difference : The benzoylphenyl group enhances metabolic stability and target engagement compared to the benzyl-phenylethyl chain, which may influence bioavailability.

Table 2: Catalytic Performance of 2-Furamide Analogs

Nitrile Additive DMC Yield (%) Selectivity (%) Adsorption Energy (eV) Reference
2-Furonitrile ~15 >90 -2.1
2-Cyanopyridine ~30 >95 -2.8
Metabolic and Stability Profiles
  • Degradation: Methanolysis of 2-furamide occurs at lower energy barriers than picolinamide, necessitating stabilizers in catalytic systems .

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